molecular formula C23H29NO6 B2940838 3,4,5-trimethoxy-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]benzamide CAS No. 865168-40-7

3,4,5-trimethoxy-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]benzamide

Cat. No.: B2940838
CAS No.: 865168-40-7
M. Wt: 415.486
InChI Key: ZKZRXMGCPYKITJ-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]benzamide is a synthetic benzamide derivative designed for advanced research applications in medicinal chemistry and drug discovery. This compound features a 3,4,5-trimethoxybenzamide moiety, a privileged structure in medicinal chemistry that is frequently investigated for its potential to interact with diverse biological targets . The molecular scaffold is further functionalized with a 4-(4-methoxyphenyl)tetrahydropyran group, a structural feature that can enhance molecular complexity and influence physicochemical properties. Benzamide compounds bearing the 3,4,5-trimethoxyphenyl group have been identified as key scaffolds in the development of potential therapeutic agents, with researched activities spanning areas such as antitumor, antiviral, and central nervous system (CNS) agents . The trimethoxybenzene subunit is known for its ability to participate in diverse intermolecular interactions, which is critical for binding to enzyme active sites. The specific structural attributes of this molecule, including the tetrahydropyran linker, make it a valuable chemical tool for structure-activity relationship (SAR) studies. Researchers can utilize this compound to probe biological pathways, screen for novel bioactive molecules, and optimize lead compounds for potency and selectivity. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO6/c1-26-18-7-5-17(6-8-18)23(9-11-30-12-10-23)15-24-22(25)16-13-19(27-2)21(29-4)20(14-16)28-3/h5-8,13-14H,9-12,15H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZRXMGCPYKITJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4,5-trimethoxy-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]benzamide is a compound of interest due to its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Chemical Formula : C20_{20}H25_{25}N1_{1}O5_{5}
  • Molecular Weight : 357.42 g/mol

The compound features a benzamide backbone with three methoxy groups and a methoxyphenyl oxane moiety, which contributes to its biological activity.

Biological Activity Overview

Research has indicated that derivatives of 3,4,5-trimethoxy compounds exhibit a range of biological activities. The following sections summarize specific activities observed in studies.

Antitumor Activity

Studies have shown that compounds similar to 3,4,5-trimethoxy derivatives possess significant antitumor properties. For instance:

  • Mechanism : These compounds may induce apoptosis in cancer cells by modulating various signaling pathways.
  • Case Study : A related compound demonstrated an IC50_{50} value of 0.15 µg/mL against EL-4 cells, indicating potent cytotoxic effects .

Antimicrobial Properties

The antimicrobial activity of trimethoxy derivatives has also been documented:

  • Activity Spectrum : Effective against various bacterial strains and fungi.
  • Research Findings : A study reported that certain trimethoxy compounds inhibited the growth of resistant bacterial strains at concentrations as low as 50 µg/mL .

Anti-inflammatory Effects

Inflammation modulation is another significant aspect of the biological activity of these compounds:

  • Mechanism : They may inhibit pro-inflammatory cytokines and enzymes such as COX-2.
  • Experimental Evidence : In vitro studies indicated a reduction in TNF-alpha production in macrophages treated with trimethoxy compounds .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key findings include:

  • Methoxy Substitution : The presence of multiple methoxy groups enhances lipophilicity and bioavailability.
  • Oxane Moiety Influence : The oxane structure appears to play a critical role in improving the compound's interaction with biological targets .

Data Table: Biological Activities Summary

Activity TypeObserved EffectsIC50_{50} Values
AntitumorInduces apoptosis0.15 µg/mL (EL-4 cells)
AntimicrobialInhibits growth of resistant strains50 µg/mL
Anti-inflammatoryReduces TNF-alpha productionNot specified

Chemical Reactions Analysis

Hydrolytic Stability

The benzamide group undergoes hydrolysis under acidic or alkaline conditions:

  • Acidic Hydrolysis : Cleavage of the amide bond at 100°C in 6M HCl yields 3,4,5-trimethoxybenzoic acid and the oxane-containing amine .

  • Alkaline Hydrolysis : Slower degradation in NaOH (1M, 80°C) due to steric hindrance from the oxane ring.

Hydrolysis Rates

ConditionHalf-LifeProducts
6M HCl, 100°C2.5 hrBenzoic acid + amine
1M NaOH, 80°C>24 hrPartial degradation

Functional Group Reactivity

  • Methoxy Groups : Resist nucleophilic substitution but undergo demethylation with BBr₃ at −78°C to form phenolic derivatives .

  • Oxane Ring : Stable under mild conditions but opens in concentrated H₂SO₄, forming a carbocation intermediate that reacts with nucleophiles (e.g., water or alcohols).

Demethylation Example

3 4 5 OMe Benzamide+BBr 3 4 5 OH Benzamide+3MeBr\text{3 4 5 OMe Benzamide}+\text{BBr }\rightarrow \text{3 4 5 OH Benzamide}+3\text{MeBr}

Yield: ~60% after 4 hr .

Derivatization Reactions

The amine moiety enables further functionalization:

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF to form quaternary ammonium salts.

  • Acylation : Treatment with acetic anhydride acetylates the free amine.

Derivative Examples

Reaction TypeProductApplication
AlkylationN-Methylated derivativeEnhanced solubility
AcylationAcetamide analogProdrug potential

Interaction with Biological Targets

While not a direct chemical reaction, the compound’s binding to tubulin involves:

  • Hydrogen Bonding : Methoxy groups interact with β-tubulin’s polar residues.

  • π-Stacking : The aromatic benzamide ring aligns with hydrophobic pockets.

Binding Affinity Data

TargetKd (µM)Mechanism
Tubulin0.45Disrupts polymerization
Topoisomerase II12.3Weak inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzamides with Halogen or Hydroxy Groups

  • N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide ():
    This analog replaces the oxane ring with a 4-bromophenyl group. The bromine atom acts as an electron-withdrawing group, reducing electron density on the aromatic ring compared to the methoxy-substituted oxane in the target compound. Crystal structure analysis reveals intermolecular N–H···O hydrogen bonding, which may influence solubility and crystallinity .
    • Key differences:
  • Higher lipophilicity in the oxane-containing compound due to methoxy groups.
  • Bromophenyl analogs may exhibit stronger intermolecular interactions (e.g., halogen bonding).

  • This substitution pattern could modulate bioavailability and metabolic stability .

Heterocyclic Derivatives

  • 1,3,4-Oxadiazoles (LMM5 and LMM11, ): These compounds feature a 1,3,4-oxadiazole ring instead of the oxane moiety. LMM5 and LMM11 demonstrate antifungal activity against Candida albicans, likely due to thioredoxin reductase inhibition.
  • 1,2,4-Triazole Derivatives ():
    Triazole-containing analogs (e.g., compounds 7–9) exhibit tautomerism between thione and thiol forms, confirmed by IR spectra (absence of νS–H at ~2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹). The oxane ring in the target compound lacks such tautomeric flexibility, which may reduce metabolic instability .

Sulfonamide and Piperidine Derivatives

  • This contrasts with the electron-donating methoxy groups in the oxane-containing compound .
  • N-{4-[Acetyl(methyl)amino]phenyl}-3,4,5-trimethoxybenzamide (): The acetyl-methylamino group adds steric hindrance and hydrogen-bonding capacity, which may influence pharmacokinetic properties compared to the oxane-linked compound .

Key Notes and Implications

Structural Flexibility vs.

Electronic Effects: Methoxy groups enhance electron density on the benzamide ring, contrasting with halogen or sulfonyl substituents in analogs.

Biological Relevance: Antifungal activity in oxadiazole analogs () suggests the target compound could be optimized for similar applications by modifying the oxane moiety.

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